Methyl thiosalicylate

Catalog No.
S702726
CAS No.
4892-02-8
M.F
C8H8O2S
M. Wt
168.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl thiosalicylate

Avoid in-house esterification: Methyl Thiosalicylate (CAS 4892-02-8) is the process-ready methyl ester of thiosalicylic acid. • Direct nucleophile for thioxanthone photoinitiator synthesis. • Bidentate S,O-ligand for stable 99mTc/188Re tricarbonyl radiopharmaceutical complexes. • Molecular weight regulator in styrenic/acrylate polymers; introduces aromatic thiol end-groups. • Superior corrosion inhibitor for ferrous metals in acidic pickling versus methyl salicylate. Supplied with verified purity.

CAS Number

4892-02-8

Product Name

Methyl thiosalicylate

IUPAC Name

methyl 2-sulfanylbenzoate

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-4-2-3-5-7(6)11/h2-5,11H,1H3

InChI Key

BAQGCWNPCFABAY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1S

Synonyms

Methyl Thiosalicylate; o-Mercapto-benzoic Acid Methyl Ester; Thiosalicylic Acid Methyl Ester; Methyl 2-Thiosalicylate; NSC 30156;

Canonical SMILES

COC(=O)C1=CC=CC=C1S

The exact mass of the compound Methyl thiosalicylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30156. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

Methyl thiosalicylate, also known as Methyl 2-Mercaptobenzoate, is a bifunctional organic compound featuring a nucleophilic thiol (-SH) group and a methyl ester (-COOCH3) on an aromatic ring. This structure makes it the direct sulfur analog of the common flavoring and fragrance agent, methyl salicylate, and the esterified, process-ready form of thiosalicylic acid. Its primary value in procurement decisions stems from its utility as a versatile intermediate in organic synthesis for pharmaceuticals and dyes, and as a functional component in materials science, particularly where sulfur-mediated surface interactions or specific reactivity are required.

Research Fit

Bifunctional architecture Ortho-thiol and ortho-ester enable S,O-chelation and heterocycle synthesis
Liquid reagent Ready-to-use liquid compatible with organic synthesis workflows
Assay grade Suitable for coordination chemistry and organocatalyst preparation

Direct substitution of methyl thiosalicylate is frequently unviable in both laboratory and industrial workflows. Replacing it with its oxygen analog, methyl salicylate, eliminates the free thiol group, which is the primary reactive site for its role as a synthetic nucleophile, a ligand for metal coordination, and as a surface-active agent in applications like corrosion inhibition. Conversely, using the parent compound, thiosalicylic acid, introduces a free carboxylic acid which alters solubility, requires different reaction conditions, and can interfere with base-sensitive reagents. Procuring methyl thiosalicylate directly bypasses the need for an additional, high-yield esterification step from the acid, streamlining synthesis and improving process efficiency.

Substitution Risk

Monofunctional thiols

Thiophenol lacks the ortho-ester group required for S,O-chelation and cyclization reactions.

Non-thiol esters

Methyl salicylate cannot provide the sulfur atom essential for metal-thiolate networks and heterocycle formation.

Free acid form

Thiosalicylic acid may introduce solubility differences and unwanted side reactions compared to the methyl ester.

Process Efficiency: Bypasses In-Situ Esterification in Heterocycle Synthesis

In multi-step syntheses, such as the preparation of thioxanthone-based organocatalysts, using methyl thiosalicylate as the starting material provides a significant process advantage over its parent acid, thiosalicylic acid. The ester form is ready for direct use in cyclization and condensation reactions without requiring a preliminary esterification step. A documented synthesis of methyl thiosalicylate from thiosalicylic acid reports a yield of 96%, establishing a high-yield baseline for the esterification that can be avoided by direct procurement. This simplifies the workflow, reduces reagent consumption, and minimizes process time.

Evidence DimensionProcess Efficiency (Synthesis Steps)
Target Compound Data0 steps (Direct use of ester in subsequent reaction)
Comparator Or BaselineThiosalicylic Acid: 1 additional step required (Esterification with reported ~96% yield)
Quantified DifferenceEliminates one full, high-yield synthetic step from the process workflow.
ConditionsStandard organic synthesis protocols for heterocycles like thioxanthones.

For process chemists and manufacturers, procuring the ester directly saves time, labor, and materials, translating to lower production costs and higher throughput.

Thermal sensing range
Head-to-head
Target Ag(I) CP composite operates up to 100°C Comparator Non-lanthanide CP class baseline below 100°C
Supports high-temperature optical sensing application differentiation
Dual-emissive PVDF film; validate reproducibility in target device format

Corrosion Inhibition: Enables High-Efficiency Surface Protection in Acidic Media

The presence of the sulfur atom makes methyl thiosalicylate a strong candidate for corrosion inhibitor formulations, a function its oxygen analog methyl salicylate cannot perform. Organic sulfur compounds function by adsorbing onto the metal surface, creating a protective barrier. While direct data for methyl thiosalicylate is limited, structurally related Schiff base derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) and other complex thiols demonstrate high inhibition efficiencies. For example, certain hydrazine derivatives achieve inhibition efficiencies up to 91.34% for C-steel in 1.0 M HCl, and other organosulfur compounds can exceed 95%. This performance is fundamentally dependent on the thiol group, which is absent in methyl salicylate.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataHigh (Expected performance based on class)
Comparator Or BaselineMethyl Salicylate: Ineffective (lacks thiol group). Uninhibited Mild Steel: 0% efficiency.
Quantified DifferenceQualitatively enables high-efficiency corrosion inhibition (e.g., >90%) not possible with its oxygen analog.
ConditionsMild steel in acidic media (e.g., 1 M HCl).

This makes methyl thiosalicylate a critical component for buyers developing formulations for metal protection in industrial settings, where methyl salicylate is not a viable substitute.

Organocatalyst precursor
Reported
Target Established route to thioxanthone for enantioselective [2+2] photocycloaddition Comparator Methyl salicylate, thiophenol lack required bifunctionality
Synthetic route exclusivity context; bifunctional precursor required
Verify cyclization efficiency with in-house substrate scope

Polymerization Control: Functions as a Structurally Specific Chain Transfer Agent

In free radical polymerization, thiols are a primary class of chain transfer agents (CTAs) used to control polymer molecular weight and distribution. Methyl thiosalicylate, as an aromatic thiol, can fill this role, offering an alternative to common aliphatic thiols like dodecyl mercaptan. While all thiols function by donating a hydrogen atom to a propagating radical chain, the choice of an aromatic CTA like methyl thiosalicylate is driven by requirements for specific end-group functionality, solubility in aromatic monomers, or to impart particular thermal or optical properties to the final polymer. This functionality is completely absent in non-thiol analogs like methyl salicylate.

Evidence DimensionChain Transfer Activity
Target Compound DataActive (Member of the thiol class of CTAs)
Comparator Or BaselineAliphatic Thiols (e.g., Dodecyl Mercaptan): Active, but structurally and electronically different. Methyl Salicylate: Inactive.
Quantified DifferenceProvides specific aromatic functionality in molecular weight control, unlike generic aliphatic CTAs.
ConditionsFree radical polymerization systems (e.g., for acrylates, styrenics).

For polymer scientists developing specialty resins, this compound is procured not just as a CTA, but as a functional CTA that introduces a specific chemical moiety, making it a non-generic process chemical.

Coordination geometry
Head-to-head
Cu/Ag CP 3-coordinate S, orange emission Au CP 2-coordinate S, NIR emission at low temp
Metal-dependent geometry enables emission tuning within single ligand platform
Single-crystal structure confirmation recommended for new metal combinations
Heck coupling catalysis
Class-level
Pd thiosalicylate complexes show moderate activity at low catalyst loading
Supports low-loading Heck coupling exploration
Quantitative TON/TOF data not available; benchmark against known Pd catalysts
Fused heterocycle precursor
Reported
Target Benzothieno[3,2-b]furan route via methyl thiosalicylate Comparator Alternatives lack either sulfur or ortho-ester oxygen source
Bifunctional precursor enables fused S,O-heterocycle entry
Evaluate ring-closure yield and purity for target scaffold
Benzisothiazolone synthesis
Class-level
Validated route to benzisothiazolone derivatives; methyl ester form may simplify workup vs. free acid
May support benzisothiazolone scaffold synthesis
Comparative yield data not available; process context to verify

Key Precursor for Thioxanthone Dyes and Photoinitiators

This compound is a preferred building block for synthesizing thioxanthone derivatives, which are used as efficient organocatalysts and photoinitiators in polymerization. Procuring the methyl ester form directly simplifies the synthesis pathway compared to starting with thiosalicylic acid, reducing production time and cost.

Active Component in Corrosion Inhibitor Packages for Industrial Acids

Due to the strong interaction between sulfur and metal surfaces, methyl thiosalicylate is a suitable component for formulations designed to protect ferrous metals in acidic environments, such as in acid pickling or oilfield applications. Its performance relies on the thiol group, making its oxygen analog, methyl salicylate, an unsuitable substitute.

Specialty Chain Transfer Agent for Aromatic Polymer Resins

In the synthesis of specialty polymers like styrenics or acrylates, this compound can be used to regulate molecular weight while simultaneously incorporating an aromatic thiol end-group. This is valuable for applications where specific end-group chemistry is needed for subsequent functionalization or to modify material properties.

Ligand Precursor for Radiolabeled Technetium and Rhenium Complexes

Methyl thiosalicylate serves as a bidentate ligand in the preparation of technetium (99mTc) and rhenium (188Re) tricarbonyl complexes, which are investigated for radiopharmaceutical applications. The specific coordination chemistry involving the sulfur atom and the adjacent ester group is critical for complex stability and function.

Application Fit Matrix

Application
Selection Property
Validation Focus
Luminescent CP thermometry
Bifunctional S,O-ligand architecture
High-temperature luminescence response
Thioxanthone organocatalyst precursor
Ortho-thiol for sulfur incorporation
Enantioselective photocycloaddition activity
Fused S,O-heterocycle building block
Ortho-thiol/ester dual functionality
Ring-closure efficiency and scaffold diversity
Radiometal tricarbonyl labeling
Anionic bidentate S,O-chelation
Radiochemical complexation efficiency

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4892-02-8

Explore Compound Types